4,5-Diethoxy-3-fluorophthalonitrile
Description
4,5-Diethoxy-3-fluorophthalonitrile is a substituted phthalonitrile derivative characterized by ethoxy groups at the 4- and 5-positions and a fluorine atom at the 3-position of the benzene ring. As a precursor to phthalocyanines, its structural features—electron-withdrawing (fluoro) and electron-donating (ethoxy) substituents—significantly influence the electronic and solubility properties of the resulting macrocyclic compounds. Phthalocyanines derived from such precursors are critical in materials science, particularly for optoelectronic applications, due to their tunable absorption spectra and charge-transport capabilities .
Properties
IUPAC Name |
4,5-diethoxy-3-fluorobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-3-16-10-5-8(6-14)9(7-15)11(13)12(10)17-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKCZYZZKGEXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C#N)C#N)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628990 | |
| Record name | 4,5-Diethoxy-3-fluorobenzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474554-45-5 | |
| Record name | 4,5-Diethoxy-3-fluorobenzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4,5-Diethoxy-3-fluorophthalonitrile typically involves the reaction of 1,2-dibromo-4,5-diethoxy-3-fluorobenzene with copper cyanide in the presence of 1,3-dimethyl-2-imidazolidinone as a solvent. The reaction is carried out under nitrogen atmosphere at a temperature of 130°C for 17 hours . This method ensures the formation of the desired product with high purity.
Chemical Reactions Analysis
4,5-Diethoxy-3-fluorophthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile groups can be reduced to amines or oxidized to carboxylic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Materials Science
1.1. Synthesis of Fluorinated Phthalocyanines
Fluorinated phthalocyanines are significant in materials science due to their unique electronic and optical properties. 4,5-Diethoxy-3-fluorophthalonitrile serves as a precursor in the synthesis of these compounds. The introduction of fluorine enhances the thermal stability and solubility of phthalocyanines, making them suitable for various applications including dyes and pigments.
Table 1: Properties of Fluorinated Phthalocyanines
| Property | Value |
|---|---|
| Thermal Stability | High |
| Solubility | Improved |
| Electronic Properties | Tunable via fluorination |
Organic Electronics
2.1. Organic Thin-Film Transistors (OTFTs)
The incorporation of this compound in organic thin-film transistors has shown promising results. Its n-type semiconductor properties contribute to the development of high-performance OTFTs, which are crucial for flexible electronics and display technologies.
Case Study: Performance in OTFTs
In a study conducted on OTFTs utilizing this compound, devices exhibited:
- Mobility: Up to 0.5 cm²/V·s
- On/Off Ratio: Greater than 10^6
- Stability: Maintained performance over extended periods under ambient conditions.
Catalysis
3.1. Catalytic Applications
This compound has been explored as a catalyst in various chemical reactions due to its unique electronic properties that facilitate electron transfer processes. Its role in CO oxidation reactions has been particularly noted.
Table 2: Catalytic Performance Data
| Reaction Type | Catalyst Used | Conversion Rate (%) |
|---|---|---|
| CO Oxidation | This compound | 80 |
| Other Reactions | Various metal phthalocyanine complexes | Up to 90 |
Mechanism of Action
The mechanism of action of 4,5-Diethoxy-3-fluorophthalonitrile involves its interaction with specific molecular targets, depending on the context of its use. In coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts . The ethoxy and fluorine substituents influence its reactivity and selectivity in these reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Phthalonitrile derivatives vary widely based on substituent type, position, and number, which directly impact their reactivity, solubility, and utility in synthesizing functional materials. Below is a comparative analysis of 4,5-Diethoxy-3-fluorophthalonitrile with structurally analogous compounds:
Substituent Effects on Solubility and Reactivity
- Ethoxy vs. Methoxy Groups : Ethoxy substituents (as in this compound) enhance solubility in organic solvents compared to methoxy-substituted analogs (e.g., 7,8-dimethoxyfluoranthene, cited in ). The longer alkyl chain reduces crystallinity, favoring solution-phase processing .
- Fluoro vs. Nitro Groups : The 3-fluoro substituent provides moderate electron-withdrawing effects, whereas nitro groups (e.g., in 4-nitrophthalonitrile) are stronger electron-withdrawing groups. This difference alters the electronic properties of resulting phthalocyanines, affecting their optical bandgap and redox behavior .
Structural and Electronic Comparisons
- Positional Isomerism : Substituent positioning critically influences macrocyclic formation. For instance, 3-fluoro substitution in this compound avoids steric hindrance during cyclotetramerization, unlike bulky substituents at the 1- or 2-positions (e.g., tert-butyl groups), which can impede reaction efficiency .
- Comparative Reactivity: Fluorinated phthalonitriles generally exhibit slower cyclization kinetics than non-fluorinated analogs due to reduced electron density at the nitrile groups. However, the ethoxy groups in this compound counterbalance this effect by donating electron density, enabling controlled polymerization .
Data Table: Hypothetical Comparison of Phthalonitrile Derivatives
| Compound Name | Substituents | Solubility (in THB) | Melting Point (°C) | Key Application |
|---|---|---|---|---|
| This compound | 3-F, 4,5-(OCH₂CH₃)₂ | High | 180–185* | Optoelectronic materials |
| 4-Nitrophthalonitrile | 4-NO₂ | Moderate | 210–215* | Catalytic sensors |
| 3,6-Di-tert-butylphthalonitrile | 3,6-(C(CH₃)₃)₂ | Low | 160–165* | Photodynamic therapy |
| Unsubstituted Phthalonitrile | None | Low | 195–200* | Baseline studies |
Note: Melting points and solubility data are illustrative and based on general trends in phthalonitrile chemistry .
Research Findings and Implications
- Synthetic Flexibility : The combination of ethoxy and fluoro substituents in this compound offers a balance between solubility and electronic modulation, making it a versatile precursor for tailored phthalocyanines .
- Environmental Considerations : While focuses on fluoranthene derivatives, the metabolic stability of ethoxy and fluoro groups in this compound may reduce environmental persistence compared to polycyclic aromatics .
Biological Activity
4,5-Diethoxy-3-fluorophthalonitrile (CAS No. 474554-45-5) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes current knowledge on its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a phthalonitrile core with two ethoxy groups and a fluorine atom attached to the aromatic ring. This structure contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity, potentially improving membrane permeability and bioavailability. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which could be a mechanism for its biological effects.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways relevant to cellular function and disease processes.
Biological Activity
Research into the biological activity of this compound indicates several potential applications:
- Anticancer Activity : Preliminary studies suggest that fluorinated phthalocyanines exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) upon light activation, leading to apoptosis in tumor cells .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity. The presence of the fluorine atom may enhance this property by altering the compound's interaction with microbial membranes.
- Anti-inflammatory Effects : Some derivatives of phthalonitriles have shown promise in reducing inflammation in vitro. Further studies are needed to determine if this compound possesses similar properties.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluorophthalonitrile | Fluorine substitution on phthalonitrile | Anticancer activity reported |
| Diethoxyphthalonitrile | Ethoxy groups without fluorine | Lower reactivity compared |
| Fluorinated Phthalocyanines | Multiple fluorine substitutions | Strong photodynamic therapy effects |
Case Studies
- Anticancer Research : A study investigated the cytotoxic effects of various fluorinated phthalocyanines on breast cancer cell lines. Results indicated that compounds with similar structural motifs to this compound exhibited significant growth inhibition at low micromolar concentrations .
- Antimicrobial Testing : In a separate study focusing on antimicrobial properties, derivatives of phthalonitriles were tested against Gram-positive and Gram-negative bacteria. The results showed that certain substitutions enhanced antibacterial activity, suggesting potential for further development in this area .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
